2-Fluoro-6-(trifluoromethoxy)benzylalcohol
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Overview
Description
2-Fluoro-6-(trifluoromethoxy)benzylalcohol is a fluorinated organic compound with the molecular formula C8H6F4O2. This compound is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a phenyl ring, making it a valuable building block in various chemical syntheses .
Preparation Methods
One common synthetic route includes the reaction of 2-fluoro-6-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield 2-Fluoro-6-(trifluoromethoxy)benzylalcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
2-Fluoro-6-(trifluoromethoxy)benzylalcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further convert the compound into different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Fluoro-6-(trifluoromethoxy)benzylalcohol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzylalcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of target proteins. These interactions can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethoxy)benzylalcohol can be compared with other similar compounds, such as:
[2-Fluoro-4-(trifluoromethoxy)phenyl]methanol: This compound has a similar structure but with the trifluoromethoxy group at a different position on the phenyl ring, which can affect its reactivity and applications.
[2-Fluoro-3-(trifluoromethyl)benzyl alcohol]:
[2-Fluoro-5-(trifluoromethyl)phenyl isocyanate]: This isocyanate derivative is used as a building block in the synthesis of ureas and other nitrogen-containing compounds.
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNZZIIDZANFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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